rac 7-Methoxy Propranolol

Overview

Description

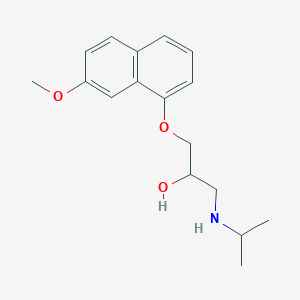

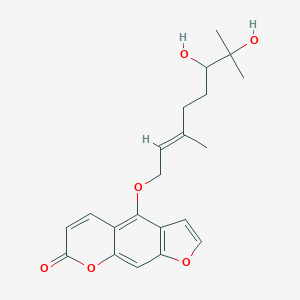

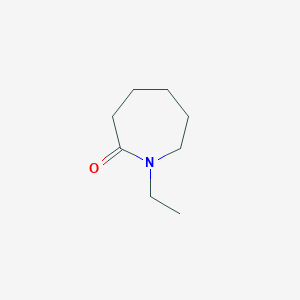

Propranolol, one of the first β-blockers used in cardiovascular medicine, inhibits β1-, β2-, and β3-adrenergic receptors with log KD values of -8.16, -9.08, and -6.93, respectively. Ring-hydroxylated isomers of propranolol also antagonize β-adrenergic receptors and demonstrate potent vasodilator activity. rac-7-methoxy Propranolol is an intermediate for the preparation of rac-7-hydroxy propranolol.

Scientific Research Applications

Steroidogenesis in Ovary : Ractopamine, a component related to rac 7-Methoxy Propranolol, has been shown to increase the expression of steroidogenic acute regulatory protein (StAR) in granulosa cells, potentially enhancing steroidogenesis in the ovary and disrupting steroid hormone homeostasis (Jiang, Zhu, & Xie, 2018).

Muscle Cell cAMP Production : RAC, a stable beta-adrenergic agonist, increases cAMP production in muscle cells, with variations in effectiveness depending on the form (Shappell et al., 2000).

Signal Transduction in Fibroblasts : Rac and rho proteins are essential in signal transduction pathways linking growth factors to the organization of polymerized actin in fibroblasts (Ridley et al., 1992).

Antihypertensive Effects : Propranolol, part of the this compound, in the form of sustained-release matrix tablets, shows potential for maintaining antihypertensive effects by maintaining plasma concentrations above therapeutic levels (Tambare, Chaudhari, & Kakade, 2021).

Enzymatic Resolution for Synthesis : The enzymatic resolution of rac-1 using Bacillus megaterium epoxide hydrolase demonstrates high enantioselectivity and yields, making it a promising method for the enantioselective synthesis of propranolol (Kong et al., 2015).

Blocking Sodium Channels : Propranolol blocks cardiac and neuronal voltage-gated sodium channels, which could explain its beneficial effects in treating cardiac arrhythmias and some adverse central nervous system effects (Wang et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of rac 7-Methoxy Propranolol are β-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular medicine . The compound inhibits β1-, β2-, and β3-adrenergic receptors .

Mode of Action

This compound interacts with its targets by antagonizing β-adrenergic receptors . This interaction results in potent vasodilator activity . The compound blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Biochemical Pathways

The compound affects multiple signaling cascades, including the cAMP/PKA, MAPK/ERK1/2, p38/MAPK, PI3K/AKT, VEGF, and Src/STAT pathways . These pathways are involved in inducing cancer cell growth and invasion .

Pharmacokinetics

It is known that the compound is an intermediate for the preparation of rac 7-hydroxy propranolol

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell viability and inhibition of xenograft growth in vivo . The phosphorylation levels of AKT/MEK/ERK are significantly decreased following the inhibition of β2-AR . Furthermore, the compound activates the tumor microenvironment by inducing an increased intratumoral frequency of CD8+ T cells .

Action Environment

Biochemical Analysis

Biochemical Properties

rac 7-Methoxy Propranolol interacts with various enzymes and proteins. Studies suggest that the position of the hydroxyl group on Propranolol hydrochloride is very important in its effectiveness as a β-adrenergic antagonist . In addition, Propranolol Hydrochloride blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with β-adrenergic receptors. By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effectiveness as a β-adrenergic antagonist is attributed to its ability to block the binding of endogenous catecholamines to the β-adrenergic receptor .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Propranolol, a related compound, has been studied in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to the β-adrenergic system. It is known that propranolol undergoes three main metabolic pathways: naphthyl hydroxylation, N-desisopropylation, and side-chain glucuronidation .

Transport and Distribution

Propranolol, a related compound, is known to be transported and distributed within cells and tissues .

Properties

IUPAC Name |

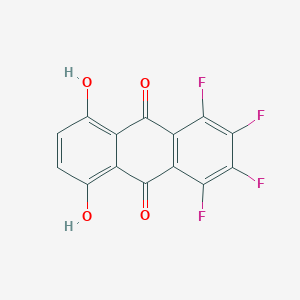

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

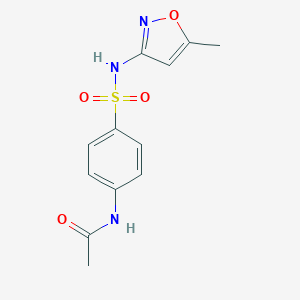

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

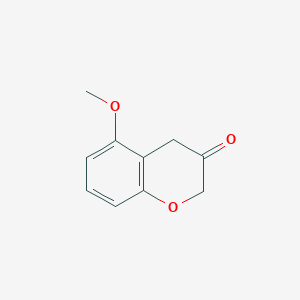

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)